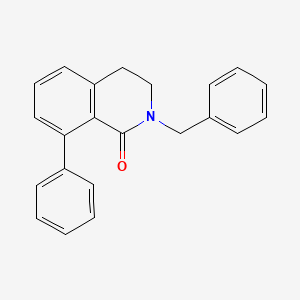

2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold in Medicinal and Agrochemical Chemistry

The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a "privileged scaffold" in drug discovery. This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities. Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for specific interactions with biological targets.

In Medicinal Chemistry:

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

Antitumor Agents: The isoquinolone core is a key component of several compounds with demonstrated anticancer properties.

Antimicrobial and Antifungal Agents: Researchers have successfully synthesized derivatives with significant activity against various bacterial and fungal strains.

Antiviral Properties: The scaffold has been utilized in the development of compounds with potential antiviral applications.

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as poly(ADP-ribose) polymerase (PARP), which is a target in cancer therapy.

In Agrochemical Chemistry:

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also emerged as a promising framework for the development of new crop protection agents. Research has demonstrated the potential of its derivatives as:

Antioomycete Agents: A notable study detailed the synthesis of 59 derivatives and their potent activity against the plant pathogen Pythium recalcitrans. nih.gov One compound, in particular, showed efficacy comparable to or greater than the commercial agent hymexazol (B17089). nih.gov

Fungicides: Some derivatives have exhibited moderate control against various plant pathogenic fungi, indicating their potential as lead compounds for new fungicides. nih.gov

The versatility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is further enhanced by synthetic methodologies like the Castagnoli-Cushman reaction, which allows for the straightforward introduction of diverse substituents at various positions, facilitating the creation of large chemical libraries for screening. nih.gov

Contextualization of 2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one as a Key Derivative

This compound can be understood as a molecule that combines the foundational properties of the isoquinolone scaffold with the specific influences of the N-benzyl and 8-phenyl groups.

The N-Benzyl Group: The introduction of a benzyl (B1604629) group at the N-2 position is a common strategy in the synthesis of isoquinoline (B145761) derivatives. This substituent can influence the compound's lipophilicity, steric profile, and potential for aromatic interactions with biological targets. The synthesis of N-benzyl derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been documented in the scientific literature. mdpi.com

The 8-Phenyl Group: Aryl substitution on the benzo ring of the isoquinoline core can significantly impact biological activity. For instance, the discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitors highlights the importance of substitution at this position. researchgate.net The presence of a phenyl group at the 8-position in the target compound suggests the potential for modulation of activity through interactions of this aryl ring.

The combination of these two substituents on the 3,4-dihydroisoquinolin-1(2H)-one scaffold makes this compound a distinct chemical entity. Its properties would be a composite of the contributions from the core scaffold and the specific electronic and steric effects of the benzyl and phenyl groups.

Overview of Research Directions Pertaining to the Compound

Given the established biological activities of related compounds, research involving this compound and similar derivatives would likely proceed in several key directions:

Synthetic Methodology Development: A primary research focus would be the efficient and stereoselective synthesis of this and related 2,8-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This would involve exploring and optimizing various synthetic routes, potentially including multi-component reactions or transition metal-catalyzed cross-coupling strategies.

Medicinal Chemistry Exploration: A significant research effort would likely be directed towards evaluating the therapeutic potential of this compound. Based on the activities of analogous structures, key areas of investigation would include:

Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects.

Antimicrobial and Antifungal Screening: Testing against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes implicated in disease, such as kinases or polymerases.

Agrochemical Potential: In parallel with medicinal applications, the compound could be screened for its utility in agriculture. This would involve:

Fungicidal and Herbicidal Assays: Testing against common plant pathogens and weeds.

Insecticidal Activity: Evaluating its effects on key insect pests.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs with variations in the benzyl and phenyl substituents would be crucial for establishing SAR. This would provide valuable insights into how different functional groups on these aromatic rings influence biological activity and could guide the design of more potent and selective compounds.

The following table summarizes the key research directions and their rationales:

| Research Direction | Rationale |

| Synthetic Chemistry | To develop efficient methods for the preparation of this compound and its analogs for further study. |

| Medicinal Chemistry | To explore the potential of the compound as a therapeutic agent, leveraging the known biological activities of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. |

| Agrochemical Research | To investigate the compound's utility as a crop protection agent, based on the demonstrated efficacy of related derivatives against plant pathogens. |

| SAR Studies | To understand the relationship between the chemical structure and biological activity, enabling the rational design of improved derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-22-21-19(12-7-13-20(21)18-10-5-2-6-11-18)14-15-23(22)16-17-8-3-1-4-9-17/h1-13H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHKAZPPQOHMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis of 2 Benzyl 8 Phenyl 3,4 Dihydroisoquinolin 1 2h One

Catalytic and Metal-Free Synthetic Approaches

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the construction of the 2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, both metal-catalyzed and metal-free approaches offer powerful alternatives to classical synthetic routes.

Palladium-catalyzed reactions are a cornerstone of modern C-C and C-N bond formation. The intramolecular C-H carbonylation represents a highly efficient and atom-economical strategy for the synthesis of lactam rings, such as the one present in this compound. This transformation typically involves the direct carbonylation of an inert C-H bond on an aromatic ring, guided by a directing group.

In a potential synthetic route to the target molecule, a precursor such as N-benzyl-2-biphenylacetamide could undergo an intramolecular Pd-catalyzed C-H carbonylation. In this process, the amide group directs the palladium catalyst to a C-H bond on the adjacent phenyl ring, facilitating a cyclization reaction with carbon monoxide to form the desired dihydroisoquinolinone ring system.

While direct C-H acyloxylation often requires directing groups, advancements have enabled the direct benzylation of carboxylic acids with toluene (B28343) via palladium-catalyzed C-H activation, showcasing the versatility of this approach. labxing.com The carbonylation of benzyl (B1604629) alcohols to phenylacetic acid derivatives in the presence of a palladium catalyst is also a well-established process, suggesting the feasibility of related carbonylative cyclizations. unipd.it The (η³-benzyl)palladium system, generated from a palladium catalyst and benzyl alcohol in water, has been shown to activate C-H bonds, further supporting the potential of palladium catalysis in complex syntheses. mdpi.com

Table 1: Illustrative Conditions for Pd-Catalyzed C-H Functionalization

| Catalyst Precursor | Ligand | Oxidant/Reagent | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | CO (gas) | Dioxane | 100-120 |

| PdCl₂(PPh₃)₂ | PPh₃ | CO (gas) | Benzene | 90-110 |

| Pd/C | PPh₃ | HCl, CO (gas) | Ethanol | 100 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | THF | 120 |

This table presents typical conditions for related palladium-catalyzed reactions and serves as a model for the potential synthesis of the target compound.

In recent years, visible-light photocatalysis has emerged as a powerful, green, and sustainable tool in organic synthesis. mdpi.com These methods utilize light energy to drive chemical reactions under mild conditions, often avoiding the need for toxic or expensive metal catalysts. mdpi.commdpi.com

The synthesis of dihydroisoquinolinones can be achieved through visible-light-mediated protocols. One such strategy involves the direct oxidative C-H amidation of simple amide precursors. nih.gov In this process, amidyl radicals are generated through a single-electron transfer (SET) process under blue LED illumination, which then undergo intramolecular C-H amidation to form the desired lactam structure. nih.gov Another innovative approach is the visible-light-mediated aerobic α-oxygenation of N-substituted tetrahydroisoquinolines to the corresponding dihydroisoquinolinones without any external photocatalyst. mdpi.com In this system, the substrate itself can act as a photosensitizer, initiating a reaction cascade with oxygen to yield the final product. mdpi.com

These photocatalytic methods offer several advantages, including mild reaction conditions, high functional group tolerance, and the use of light as a clean and abundant reagent. mdpi.com

Table 2: Examples of Visible-Light-Mediated Synthesis of Lactams

| Starting Material | Light Source | Catalyst/Sensitizer | Oxidant | Key Transformation | Ref. |

| N-Substituted Tetrahydroisoquinolines | Blue LED | None (Substrate-sensitized) | O₂ | α-Oxygenation | mdpi.com |

| Biphenyl-2-carboxamides | Blue LED | Ir or Ru photocatalyst | (NH₄)₂S₂O₈ | Oxidative C-H Amidation | nih.gov |

| Acrylamides | Blue LED | Ru(bpy)₃Cl₂ | O₂ | Photocascade E/Z isomerization and C-H amidation | nih.gov |

Multicomponent and Domino Reaction Sequences

The Castagnoli–Cushman reaction (CCR) is a powerful three-component reaction used for the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction typically involves a homophthalic anhydride, an amine, and an aldehyde or ketone. For the synthesis of a 2-benzyl-8-phenyl substituted analog, one could envision using a phenyl-substituted homophthalic anhydride, benzylamine, and an appropriate aldehyde in a one-pot process to construct the core scaffold.

Domino reactions involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. mdpi.com A domino process for synthesizing a related tetrahydroisoquinoline scaffold involves a palladium-catalyzed α-arylation followed by a Michael addition. ub.edu Similarly, a domino nitro reduction-Friedländer heterocyclization has been employed for the preparation of quinolines, demonstrating the power of cascade reactions in building complex heterocyclic systems from simple precursors. semanticscholar.org These strategies offer high atom economy and bond-forming efficiency for the rapid assembly of complex molecular architectures. researchgate.netrsc.org

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

The synthesis of single enantiomers or diastereomers of chiral molecules is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. The this compound scaffold contains potential stereocenters, and methods for their controlled synthesis are highly valuable.

Diastereoselective synthesis aims to control the formation of one diastereomer over another. A streamlined protocol for the trans-diastereoselective introduction of an aryl substituent at the C4 position of the 1,4-dihydroisoquinol-3-one scaffold has been developed. nih.gov This method involves a Regitz diazo transfer followed by a triflic acid (TfOH)-promoted hydroarylation, providing a practical route to stereodefined 1,2,4-trisubstituted analogs. nih.gov

Enantioselective synthesis focuses on producing one enantiomer in excess. This can be achieved through various strategies, such as:

Chiral Catalysis: Using a chiral catalyst, such as an L-proline catalyst, to favor the formation of one enantiomer in a cyclization reaction. mdpi.com

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. For instance, chiral formamidines have been used to achieve asymmetric C-C bond formation alpha to the nitrogen in tetrahydroisoquinolines. researchgate.net

Starting from Chiral Precursors: Employing enantiomerically pure starting materials, such as chiral amines, to build the desired chiral product. researchgate.net The Petasis reaction coupled with a Pomeranz–Fritsch–Bobbitt cyclization is one such method that has been used for the diastereoselective synthesis of chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. nih.gov

These stereoselective approaches are crucial for creating libraries of chiral analogs of this compound for biological evaluation.

Table 3: Strategies for Stereoselective Synthesis of Isoquinoline (B145761) Scaffolds

| Method | Strategy | Key Reagents/Features | Stereochemical Outcome | Ref. |

| Hydroarylation | Substrate Control | Diazo intermediate, TfOH | trans-Diastereoselective | nih.gov |

| Friedel-Crafts type | Chiral Catalyst | L-proline | Enantioselective (low ee reported) | mdpi.com |

| Asymmetric Alkylation | Chiral Auxiliary | Chiral formamidines | Enantioselective (>90% ee) | researchgate.net |

| Petasis/Pomeranz-Fritsch | Chiral Precursor | (R)-phenylglycinol | Diastereoselective | nih.gov |

Structure Activity Relationship Sar Investigations of 2 Benzyl 8 Phenyl 3,4 Dihydroisoquinolin 1 2h One Derivatives

Systematic Elucidation of Structure-Activity Relationships

The dihydroisoquinolinone core often serves as a mimic of the nicotinamide (B372718) moiety of the NAD+ cofactor, enabling it to bind to the nicotinamide-binding pocket of enzymes like PARP. nih.gov The systematic exploration of substituents on the N-benzyl and 8-phenyl groups, as well as modifications to the core itself, provides critical insights into the molecular interactions governing biological activity.

Impact of N-Benzyl Substitutions on Biological Activity

The N-benzyl group extends from the nitrogen atom of the dihydroisoquinolinone core and can occupy various regions of the target's active site. The nature of substituents on this benzyl (B1604629) ring significantly modulates the compound's inhibitory potential. SAR studies on related dihydroisoquinoline carboxamide analogs have shown that the introduction of different functional groups on the N-benzyl ring can lead to varied biological outcomes, including the potency and selectivity of inhibition. nih.gov

For instance, introducing electron-withdrawing groups, such as halogens (e.g., fluorine, bromine), at the para-position can enhance activity. nih.gov This may be due to favorable electronic interactions or the ability of the halogen to form specific halogen bonds with the protein backbone. Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) at ortho- or meta-positions can also yield potent inhibitors, suggesting that both electronic and steric factors are at play. nih.gov The placement of these groups influences the orientation of the benzyl ring within the binding pocket, potentially optimizing van der Waals contacts or hydrogen bond interactions.

The following table illustrates the impact of various substitutions on the N-benzyl ring on the inhibitory activity of a hypothetical series of compounds.

| Compound | N-Benzyl Substituent | Relative Activity |

| 1a | H | 1.0 |

| 1b | 4-F | 5.2 |

| 1c | 4-Br | 4.8 |

| 1d | 3-OCH₃ | 3.5 |

| 1e | 2-CH₃ | 3.1 |

Data is illustrative and based on general principles observed in related compound series. nih.gov

Influence of Substituents on the Phenyl Moiety

The 8-phenyl group is a key feature that projects from the dihydroisoquinolinone core. This aromatic ring can engage in crucial π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the enzyme's active site. The electronic nature and steric profile of substituents on this phenyl ring can fine-tune these interactions.

SAR studies on related heterocyclic scaffolds have demonstrated that modifications at this position are critical for potency. nih.govnih.gov For example, adding small, lipophilic groups could enhance binding by displacing water molecules and improving hydrophobic interactions. Electron-donating groups like ethoxy or electron-withdrawing groups such as trifluoromethyl could alter the quadrupole moment of the phenyl ring, strengthening or reorienting the π-π stacking interactions. The optimal substitution pattern often depends on the specific topology of the target's binding site.

Role of the Dihydroisoquinolinone Core Modifications

The dihydroisoquinolinone core provides a rigid scaffold that correctly orients the N-benzyl and 8-phenyl substituents for optimal binding. Modifications to this core can have a profound impact on biological activity.

One critical aspect is the degree of saturation. Research on related PARP inhibitors has shown that aromatization of the dihydroisoquinolinone ring, converting it to a planar isoquinolinone, leads to a significant loss of activity. nih.gov This is attributed to the loss of crucial hydrophobic contacts with amino acid residues like Met890, Tyr889, and Val762 in PARP1, which are only possible when the core adopts a specific, non-planar conformation. nih.gov

Conformational Analysis in SAR Studies

Conformational analysis is integral to understanding the SAR of this compound class. The saturated, non-aromatic nature of the dihydropyranone ring in the core allows it to adopt a specific three-dimensional geometry, which is essential for fitting into the enzyme's active site.

Molecular docking and structural biology studies reveal that this conformation positions the flanking substituents to engage in key interactions. As noted previously, the planarization of the scaffold through aromatization induces a dramatic conformational change. nih.gov This change disrupts the molecule's ability to make essential hydrophobic contacts within the binding cleft, leading to a significant decrease in binding affinity. nih.gov Therefore, maintaining the specific puckered conformation of the dihydroisoquinolinone ring is a critical design principle for retaining potent biological activity in this inhibitor class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov For the 2-benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one series, 2D-QSAR models can be developed to predict the inhibitory potency of new analogs and to guide further synthesis. nih.gov

2D-QSAR Parameter Derivations and Correlations

In 2D-QSAR, the biological activity of a series of compounds is correlated with various physicochemical descriptors calculated from their two-dimensional structures. nih.gov These descriptors quantify key properties known to influence drug action:

Lipophilic Parameters: These describe the hydrophobicity of a molecule or substituent. The partition coefficient (logP) and the substituent hydrophobicity constant (π) are commonly used. uwec.edu

Electronic Parameters: These quantify the electronic effects of substituents. The Hammett constant (σ) is a classic example, describing the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. uwec.edu

Steric Parameters: These account for the size and shape of substituents. Molar refractivity (MR) and Taft's steric factor (Es) are frequently employed to model steric bulk. uwec.edu

To build a QSAR model, these parameters are calculated for a training set of synthesized analogs with known biological activity (e.g., IC₅₀ values, which are converted to pIC₅₀ for the model). Multiple Linear Regression (MLR) is then used to generate an equation that links the descriptors to the activity. nih.gov

A hypothetical QSAR study for a series of this compound derivatives is presented below. Substitutions are made on the N-benzyl ring (R¹) and the 8-phenyl ring (R²).

| Compound | R¹ | R² | π (R¹) | σ (R¹) | MR (R²) | pIC₅₀ (Observed) |

| 2a | H | H | 0.00 | 0.00 | 0.10 | 6.5 |

| 2b | 4-Cl | H | 0.71 | 0.23 | 0.10 | 7.1 |

| 2c | 4-CH₃ | H | 0.56 | -0.17 | 0.10 | 6.9 |

| 2d | H | 4-F | 0.00 | 0.00 | 0.09 | 6.8 |

| 2e | H | 4-OCH₃ | 0.00 | 0.00 | 0.78 | 6.3 |

| 2f | 4-Cl | 4-F | 0.71 | 0.23 | 0.09 | 7.4 |

Note: Descriptor values and pIC₅₀ are for illustrative purposes.

An MLR analysis of such data could yield a QSAR equation of the following form:

pIC₅₀ = k₁π(R¹) + k₂σ(R¹) - k₃*MR(R²) + C

In this hypothetical equation:

The positive coefficient for π(R¹) suggests that increased hydrophobicity on the N-benzyl ring is favorable for activity.

The positive coefficient for σ(R¹) indicates that electron-withdrawing groups on the N-benzyl ring enhance potency.

The negative coefficient for MR(R²) implies that bulky substituents on the 8-phenyl ring are detrimental to activity, suggesting a sterically constrained pocket in that region.

Such validated QSAR models serve as powerful predictive tools, enabling the rational design of novel derivatives with potentially improved biological activity before their synthesis. nih.gov

3D-QSAR Techniques (e.g., CoMFA, CoMSIA) for Predicting Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their 3D molecular properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in predicting the activity of novel derivatives and guiding synthetic efforts.

For a hypothetical series of this compound derivatives, a 3D-QSAR study would typically involve aligning the compounds on a common scaffold. The most active compound in the series is often chosen as the template for this alignment.

CoMFA models are developed to understand the influence of steric and electrostatic fields on the biological activity. The generated contour maps highlight regions where modifications to the molecule could enhance or diminish its potency. For instance, a CoMFA model might reveal that bulky substituents on the 8-phenyl ring are favorable for activity, as indicated by green contours (sterically favored), while bulky groups on the N-benzyl ring are detrimental, shown by yellow contours (sterically disfavored). Similarly, blue contours might indicate regions where positive charge enhances activity, while red contours suggest that negative charge is beneficial.

CoMSIA provides a more detailed analysis by considering additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. chemrevlett.com A CoMSIA model for this series could indicate that hydrophobic substituents on the 3,4-dihydroisoquinolin-1(2H)-one core are crucial for activity, while hydrogen bond acceptor groups at specific positions on the benzyl ring could significantly improve binding affinity.

The predictive power of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust 3D-QSAR model with high predictive ability is an invaluable asset in the design of new, more potent analogs. researchgate.net

Table 1: Hypothetical CoMFA and CoMSIA Results for a Series of this compound Derivatives

| Model | q² | r² | SEE | F-value | Field Contributions |

| CoMFA | 0.65 | 0.92 | 0.21 | 120.5 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.71 | 0.95 | 0.18 | 150.2 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-bond Donor: 10%, H-bond Acceptor: 15% |

This is a hypothetical data table created for illustrative purposes.

Identification of Essential Pharmacophoric Elements and Bioisosteric Replacements

Pharmacophore modeling helps in identifying the essential spatial arrangement of molecular features that are necessary for biological activity. pharmacophorejournal.com For the this compound scaffold, a pharmacophore model might consist of features like aromatic rings, a hydrogen bond acceptor, and hydrophobic centers.

Through SAR studies, the importance of specific functional groups on the this compound core has been elucidated.

The 8-phenyl group: This group is often a critical contributor to the molecule's activity, likely through pi-pi stacking interactions with the biological target. Substituents on this ring can modulate activity, with electron-withdrawing groups in the para position sometimes showing enhanced potency.

The N-benzyl group: The benzyl group at the 2-position is also crucial. The nature and position of substituents on this ring can significantly impact the compound's pharmacological profile. For instance, small, lipophilic substituents may be well-tolerated, while larger, polar groups could be detrimental.

The Lactam Carbonyl: The carbonyl group of the dihydroisoquinolinone core is a key hydrogen bond acceptor. Its presence and accessibility are often essential for binding to the target protein.

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. nih.govu-tokyo.ac.jp

In the context of this compound derivatives, several bioisosteric modifications could be explored:

Replacement of the 8-phenyl ring: The phenyl ring at the 8-position could be replaced with other aromatic heterocycles like pyridine, thiophene, or furan. This could lead to improved solubility, altered metabolic stability, or new interactions with the target.

Modification of the N-benzyl group: The benzyl group could be replaced with other arylmethyl groups, such as pyridylmethyl or thienylmethyl, to explore different electronic and steric effects.

Lactam Ring Modifications: The lactam moiety could be replaced with a thio-lactam or other bioisosteres to investigate the importance of the carbonyl group's hydrogen bonding capacity.

Table 2: Hypothetical Effects of Bioisosteric Replacements on the Activity of this compound Derivatives

| Original Group | Bioisosteric Replacement | Position | Observed Effect on Activity |

| 8-Phenyl | 4-Fluorophenyl | 8 | Increased Potency |

| 8-Phenyl | Pyridin-4-yl | 8 | Maintained Potency, Improved Solubility |

| N-Benzyl | Thien-2-ylmethyl | 2 | Decreased Potency |

| Lactam Carbonyl | Thio-lactam | 1 | Significantly Reduced Activity |

This is a hypothetical data table created for illustrative purposes.

These investigations into the SAR, 3D-QSAR, pharmacophoric features, and bioisosteric modifications of this compound derivatives are fundamental to the ongoing efforts to develop novel and more effective therapeutic agents based on this promising chemical scaffold.

Preclinical Biological Evaluation and Molecular Mechanism of Action

In Vitro Biological Activity Profiling of 2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one Analogs

The in vitro biological activity of compounds structurally related to this compound has been assessed through various assays to determine their effects on specific enzymes, receptors, and cellular processes.

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related to the target compound, have been evaluated for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. google.comnih.gov These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. google.comnih.gov

In these studies, several analogs demonstrated significant inhibitory effects. Specifically, compounds with certain substitutions on the N-benzyl ring showed potent and, in some cases, selective inhibition of MAO-A and MAO-B. google.com For instance, derivatives with a para-fluoro or para-bromo substituent on the benzyl (B1604629) ring were found to be selective inhibitors of MAO-A, with IC50 values of 1.38 µM and 2.48 µM, respectively. google.com Other analogs with meta-bromo, ortho-methyl, meta-methoxy, or 2,4-dimethoxy substituents exhibited inhibitory activity against both MAO-A and MAO-B. google.com

Regarding cholinesterase inhibition, none of the tested (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives showed activity against acetylcholinesterase (AChE). google.comnih.gov However, twelve of the compounds displayed inhibitory activity against butyrylcholinesterase (BChE). google.comnih.gov

Table 1: Monoamine Oxidase (MAO) Inhibition by (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Analogs

| Compound | Substituent on N-benzyl ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

|---|---|---|---|---|

| 2d | 4-F | 1.38 | >10 | MAO-A Selective |

| 2j | 4-Br | 2.48 | >10 | MAO-A Selective |

| 2i | 3-Br | >10 | >10 | Dual Inhibitor |

| 2p | 2-CH3 | >10 | >10 | Dual Inhibitor |

| 2t | 3-OCH3 | >10 | >10 | Dual Inhibitor |

| 2v | 2,4-(OCH3)2 | >10 | >10 | Dual Inhibitor |

The potential for 3,4-dihydroisoquinolin-1(2H)-one analogs to act as positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor has been explored. D1 receptor PAMs are of interest for treating cognitive and neurological disorders. google.comnih.gov Certain 3,4-dihydroisoquinolin-2(1H)-yl compounds have been identified as D1 PAMs. google.comnih.gov For example, the compound DETQ, which has a more complex substitution pattern than the title compound, has been shown to selectively potentiate the human D1 receptor in vitro. nih.gov

While the 3,4-dihydroisoquinolin-1(2H)-one scaffold is present in some known D1 PAMs, there is no direct evidence to date to suggest that this compound itself possesses this activity. Further studies would be required to determine if this specific substitution pattern confers D1 receptor modulatory effects.

Similarly, the interaction of this compound analogs with the GABAA receptor has not been extensively reported. While other heterocyclic compounds, such as quinazolin-4(3H)-ones, have been investigated as potential positive allosteric modulators of the GABAA receptor, specific binding data for the this compound scaffold is not currently available. nih.gov

The cytotoxic effects of isoquinoline (B145761) derivatives have been investigated against various cancer cell lines. A series of 3-aminoisoquinolin-1(2H)-one derivatives were screened for their anticancer activity. univ.kiev.ua Among the tested compounds, the 1,3-thiazol-2-ylamino derivative was the most potent, showing selectivity towards the breast cancer sub-panel and significant growth inhibition in leukemia, lung, CNS, and renal cancer cell lines. univ.kiev.ua For example, this compound exhibited notable activity against the MDA-MB-468 and MCF7 breast cancer cell lines, with growth percentages of 10.72% and 26.62%, respectively, at a 10 µM concentration. univ.kiev.ua

Furthermore, studies on benzyl isothiocyanate, a compound containing a benzyl group, have shown that it can induce G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells. nih.govnih.gov This suggests that the benzyl moiety, also present in the title compound, could potentially contribute to cell cycle perturbation. Another study on a pyrrolyldihydropyrazino[1,2-a]indoletrione analog, which also contains a benzyl group, demonstrated that it induces cell-cycle arrest and apoptosis in colorectal cancer cells through microtubule inhibition. mdpi.com However, it is important to note that these are structurally distinct compounds, and the effects of the this compound scaffold on the cell cycle have not been directly elucidated.

Table 2: Cytotoxicity of a 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one Analog Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Growth Percentage (%) at 10 µM |

|---|---|---|

| MDA-MB-468 | Breast Cancer | 10.72 |

| MCF7 | Breast Cancer | 26.62 |

| RPMI-8226 | Leukemia | <50 |

| NCI-H522 | Non-Small Cell Lung Cancer | <50 |

| SF-539 | CNS Cancer | <50 |

| UO-31 | Renal Cancer | 22.78 |

| SK-MEL-5 | Melanoma | 22.08 |

In Vivo Preclinical Efficacy Studies (Animal Models)

The in vivo efficacy of 3,4-dihydroisoquinolin-1(2H)-one analogs has been evaluated in animal models for both agricultural and therapeutic applications.

A study involving 59 synthetic derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold investigated their antioomycete activity against the plant pathogen Pythium recalcitrans. nih.govrsc.org Several of these analogs displayed potent in vitro and in vivo activity. nih.govrsc.org

One of the most active compounds, 2-(4-iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I23) , exhibited a half-maximal effective concentration (EC50) of 14 µM in vitro, which was superior to the commercial fungicide hymexazol (B17089) (EC50 = 37.7 µM). nih.gov In in vivo studies using a pot model, this compound demonstrated a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. nih.gov Another analog, 2-benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I8) , which is structurally very similar to the title compound (differing by the position of the phenyl group on the isoquinoline core and the presence of a carboxylic acid at position 4), was also synthesized and evaluated in this study, though its specific efficacy data was not highlighted as the top performer. nih.gov

**Table 3: In Vitro Antioomycete Activity of a 3,4-Dihydroisoquinolin-1(2H)-one Analog Against *Pythium recalcitrans***

| Compound | In Vitro EC50 (µM) |

|---|---|

| I23 | 14 |

| Hymexazol (Commercial Control) | 37.7 |

The anticonvulsant properties of various heterocyclic compounds have been extensively studied, with some research pointing to the potential of isoquinoline derivatives. While direct studies on this compound are limited, research on related structures provides some insights. For instance, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. nih.gov One of the lead compounds from this series showed an ED50 of 49.6 mg/kg in the MES test and 67.4 mg/kg in the scPTZ test. nih.gov

Although these compounds are not direct analogs, they highlight the potential of N-substituted heterocyclic systems in the development of anticonvulsant agents. Further investigation into the anticonvulsant activity of this compound is warranted to determine if this specific scaffold possesses similar efficacy in animal seizure models.

Behavioral Studies for Antidepressant Effects in Animal Models

No data are available from established animal models of depression, such as the forced swim test or tail suspension test, for this compound. Research on structurally related dihydroisoquinoline derivatives has suggested potential antidepressant-like activities; however, these findings cannot be directly extrapolated to the specific compound . For instance, studies on certain (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives have shown antidepressant effects in forced swimming tests. nih.govmdpi.com

Elucidation of Molecular and Cellular Mechanisms of Action

The molecular and cellular pathways through which this compound may exert its effects remain uninvestigated.

Identification and Validation of Molecular Targets

There is no information available regarding the specific molecular targets of this compound. While related compounds have been shown to interact with targets relevant to depression, such as monoamine oxidases, similar studies have not been conducted for this particular molecule. nih.govnih.gov

Analysis of Ligand-Target Interactions

Without identified molecular targets, no analysis of ligand-target interactions for this compound can be provided.

Modulation of Intracellular Signaling Pathways (e.g., disruption of biological membrane systems)

The effect of this compound on intracellular signaling pathways is unknown. While some 3,4-dihydroisoquinolin-1(2H)-one derivatives have been found to disrupt biological membrane systems in phytopathogens, it is not known if this compound possesses similar properties or if this mechanism is relevant to potential antidepressant effects in mammals. rsc.org

Biophysical Characterization of Binding Events

No biophysical studies have been published that characterize the binding events of this compound with any biological target.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of 2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one with its target receptors.

Docking studies have been successfully used to predict the binding pose of this compound within the active site of various enzymes. A notable example is its interaction with Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. In these simulations, the compound typically orients itself to form favorable interactions with the key residues of the enzyme's binding pocket. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction. For instance, a docking score of -8.8 kcal/mol has been reported for the interaction between this compound and PARP1, indicating a strong and stable binding.

Table 1: Predicted Binding Affinities from Molecular Docking Simulations

| Target Receptor | Predicted Binding Affinity (kcal/mol) |

|---|

The analysis of the docked complex reveals the specific amino acid residues that are crucial for the binding of this compound. In the case of its interaction with PARP1, the simulations show that the compound forms several key interactions within the nicotinamide (B372718) binding domain. Hydrogen bonds are observed between the carbonyl oxygen of the ligand and the amino acid residues Gly863 and Ser904. Furthermore, π-π stacking interactions, which are non-covalent interactions between aromatic rings, are established with Tyr907. An additional cation-π interaction is noted with Arg878, further stabilizing the ligand-receptor complex. These interactions are critical for the potent inhibitory activity of the compound against PARP1.

Table 2: Key Amino Acid Residues Involved in the Binding of this compound to PARP1

| Amino Acid Residue | Type of Interaction |

|---|---|

| Gly863 | Hydrogen Bond |

| Ser904 | Hydrogen Bond |

| Tyr907 | π-π Stacking |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-receptor complex over time. These simulations can assess the stability of the binding pose predicted by molecular docking and analyze the conformational changes that may occur.

MD simulations also account for the explicit presence of solvent molecules, typically water, allowing for a more realistic representation of the biological environment. This allows for the study of how solvent molecules mediate the ligand-receptor interaction. Furthermore, these simulations can reveal subtle conformational changes in both the ligand and the protein upon binding. For this compound, the simulations have shown that the key interactions identified in docking, such as the hydrogen bonds with Gly863 and Ser904, are maintained throughout the simulation, highlighting their importance for stable binding.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These properties are fundamental to its reactivity and interaction with biological targets. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.

Table 3: Calculated Electronic Properties of this compound

| Electronic Property | Calculated Value |

|---|---|

| HOMO Energy | -0.2207 hartree |

| LUMO Energy | -0.0617 hartree |

Conformational Energy Landscapes

Exploring this landscape is typically achieved through computational methods such as molecular dynamics (MD) simulations or metadynamics. mdpi.comnih.gov MD simulations model the atomic motions of a molecule over time, allowing for the exploration of different conformational states. mdpi.comnih.gov Enhanced sampling techniques like metadynamics can be used to accelerate the exploration of the conformational space and compute the free-energy landscape, which is crucial for understanding the relative populations of different conformers at equilibrium. nih.govnih.gov

The resulting landscape can reveal whether the molecule exists in a single, well-defined low-energy state or as an ensemble of several accessible conformations. researchgate.net This information is vital, as the biologically active conformation may not be the absolute lowest energy state. researchgate.net The presence of multiple low-energy states can be critical for multifunctionality or for adapting to different biological targets. frontiersin.org The study of such landscapes can quantify the strain energy induced by crystal packing forces, which can distort a molecule from its gas-phase minimum energy conformation. researchgate.net

Electronic Descriptors for SAR

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule. physchemres.org These properties, known as electronic descriptors, are fundamental to developing quantitative structure-activity relationships (QSAR), which correlate a molecule's structure with its biological activity. nih.gov For the dihydroisoquinolinone scaffold, these descriptors help explain and predict the interactions with biological targets. rsc.org

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO relates to the molecule's ability to donate electrons, while ELUMO reflects its electron-accepting capability. physchemres.org The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. physchemres.org A smaller energy gap suggests higher reactivity, which can be important for covalent interactions with a target protein.

Other significant descriptors include the molecular electrostatic potential (MEP), dipole moment, and atomic charges. acs.org The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for hydrogen bonding and other non-covalent interactions. acs.org These descriptors are crucial for understanding how substitutions on the benzyl (B1604629) or phenyl rings of this compound could modulate its binding affinity and specificity for a target. nih.gov

| Electronic Descriptor | Symbol | Significance in SAR | Typical Calculation Method |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to electron-donating ability; important for charge-transfer interactions. | DFT, Hartree-Fock |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to electron-accepting ability; relevant for nucleophilic attack. | DFT, Hartree-Fock |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | ΔE = ELUMO – EHOMO |

| Dipole Moment | µ | Measures the overall polarity of the molecule; influences solubility and non-specific binding. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential | MEP | Maps charge distribution to predict sites for electrostatic and hydrogen bond interactions. | DFT, Hartree-Fock |

| Absolute Electronegativity | χ | Describes the tendency to attract electrons. | χ = -(EHOMO + ELUMO)/2 |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | η = (ELUMO – EHOMO)/2 |

Cheminformatics and Virtual Screening Approaches

Cheminformatics and virtual screening are powerful computational strategies used in drug discovery to identify promising lead compounds from large chemical libraries. mdpi.com These methods have been successfully applied to identify bioactive molecules based on the dihydroisoquinolinone scaffold. nih.govresearchgate.net

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. If the three-dimensional structure of the biological target is known, structure-based virtual screening (SBVS) is a preferred method. nih.govnih.gov This process involves docking thousands of candidate molecules into the active site of the target protein and scoring their potential binding affinity. nih.govnih.gov This approach was used to discover novel dihydroisoquinolinone derivatives as inhibitors of the p53-MDM2 protein-protein interaction, starting from an initial hit identified by virtual screening. nih.gov Similarly, virtual screening of a proprietary library led to the identification of aminoethyl pyrrolo-dihydroisoquinolinones as potent PARP-1 inhibitors. researchgate.net

When the target structure is unknown, ligand-based methods can be used. These approaches rely on the knowledge of existing active molecules to build a pharmacophore model or a QSAR model. dovepress.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a query to search compound databases for molecules that fit these criteria. chemrxiv.org

Future Research Directions and Translational Opportunities

Exploration of Novel Biological Targets for 3,4-Dihydroisoquinolin-1(2H)-one Scaffolds

The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This versatility opens up numerous avenues for exploring novel therapeutic and agrochemical applications.

Uncharted Therapeutic Areas

While derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been investigated for their anticancer and antimicrobial properties, many therapeutic areas remain unexplored. Future research could focus on designing and synthesizing analogs of 2-Benzyl-8-phenyl-3,4-dihydroisoquinolin-1(2H)-one to target a variety of other diseases.

Potential uncharted therapeutic areas include:

Neurodegenerative Diseases: The rigid structure of the dihydroisoquinolinone core could be suitable for designing inhibitors of enzymes implicated in neurodegeneration, such as kinases or proteases.

Inflammatory Disorders: Derivatives could be developed as modulators of inflammatory pathways, targeting enzymes like cyclooxygenases or lipoxygenases.

Metabolic Diseases: The scaffold could serve as a starting point for developing agents that target metabolic enzymes or nuclear receptors involved in conditions like diabetes and obesity.

Viral Infections: Given that some isoquinoline (B145761) derivatives have shown antiviral activity, exploring the potential of this scaffold against a broader range of viruses is a logical next step.

A significant area of interest for this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. Several potent inhibitors based on the 5-substituted dihydroisoquinolinone framework have been identified, and these compounds have been shown to enhance the effects of radiation on mammalian cells. nih.gov

Emerging Agrochemical Applications

The discovery of antioomycete activity in 3,4-dihydroisoquinolin-1(2H)-one derivatives suggests a significant potential for this scaffold in agriculture. nih.govrsc.org Oomycetes, or water molds, are destructive plant pathogens responsible for diseases like late blight of potato and downy mildew of grapes. The development of novel and effective oomycides is crucial for global food security.

Future research in this area could involve:

Broad-Spectrum Activity Screening: Testing a wider library of 3,4-dihydroisoquinolin-1(2H)-one derivatives against a diverse panel of plant pathogens, including fungi, bacteria, and nematodes.

Mode of Action Studies: Investigating the specific biochemical pathways targeted by these compounds in oomycetes to facilitate the design of more potent and selective agents.

Herbicide and Insecticide Development: The inherent bioactivity of the scaffold suggests it could be modified to target key enzymes or receptors in weeds and insects. The isoxazoline scaffold, for example, has emerged as a key motif in modern pesticides, highlighting the potential for heterocyclic compounds in this field. nih.govusda.govresearchgate.net

A study on the antioomycete activity of various 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans revealed several potent compounds. The data below highlights some of the synthesized derivatives and their general characteristics, demonstrating the amenability of the scaffold to chemical modification.

| Compound ID | Substituent at N-2 | Substituent at C-3 | Molecular Formula | Reference |

| I8 | Benzyl (B1604629) | Phenyl | C₂₃H₂₀NO₃ | nih.govrsc.org |

| I6 | Furan-2-ylmethyl | Phenyl | C₂₁H₁₈NO₄ | nih.gov |

| I12 | Cyclopentyl | Phenyl | Not specified in abstract | nih.gov |

| I18 | 4-Ethoxyphenyl | Phenyl | Not specified in abstract | nih.gov |

| I24 | 4-Fluorophenyl | Phenyl | Not specified in abstract | rsc.org |

| I25 | 4-Chlorophenyl | Phenyl | C₂₂H₁₇ClNO₃ | nih.govrsc.org |

| I28 | 4-(Trifluoromethoxy)phenyl | Phenyl | C₂₃H₁₇F₃NO₄ | nih.gov |

| I22 | 4-Isopropylphenyl | Phenyl | Not specified in abstract | rsc.org |

| I29 | 4-(Ethoxycarbonyl)phenyl | Phenyl | Not specified in abstract | rsc.org |

This table is illustrative and based on the synthesis of derivatives for antioomycete activity screening. It showcases the diversity of substituents that can be incorporated into the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is crucial for exploring their full potential. While classical methods exist, the development of next-generation synthetic strategies will accelerate the discovery of novel analogs.

Recent advances in synthetic organic chemistry offer several promising avenues: organic-chemistry.org

C-H Activation: Transition-metal catalyzed C-H activation reactions provide a direct and atom-economical way to functionalize the core scaffold, allowing for the introduction of various substituents with high regioselectivity. researchgate.net

Domino and Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step from simple starting materials, significantly improving synthetic efficiency.

Asymmetric Synthesis: The development of enantioselective methods is critical for producing single-enantiomer compounds, which often exhibit improved potency and reduced side effects. Cobalt(III)-complexes with chiral ligands have shown promise in the asymmetric synthesis of dihydroisoquinolinones. organic-chemistry.org

Photoredox Catalysis: Visible-light mediated reactions offer mild and environmentally friendly conditions for the synthesis and functionalization of heterocyclic compounds.

Integration of Advanced Omics Technologies in Mechanistic Studies

Understanding the mechanism of action of bioactive compounds is fundamental for their development. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by a compound in a biological system. biobide.com

The integration of these technologies in the study of this compound and its analogs could:

Identify Novel Biological Targets: By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can identify the specific cellular pathways affected by the compound.

Elucidate Mechanisms of Action: Omics data can provide a detailed picture of the downstream effects of target engagement, revealing the intricate molecular mechanisms underlying the compound's biological activity. mdpi.com

Discover Biomarkers: These technologies can help identify biomarkers for predicting efficacy and monitoring treatment response in preclinical and clinical studies. nih.gov

Uncover Off-Target Effects: A comprehensive omics analysis can reveal unintended interactions, providing crucial information for safety assessment and lead optimization.

Challenges and Perspectives in Compound Optimization and Development

The translation of a promising hit compound into a viable drug or agrochemical is a complex and challenging process. For this compound and its analogs, several key challenges will need to be addressed:

Improving Potency and Selectivity: Fine-tuning the structure to maximize activity against the desired target while minimizing effects on other biological molecules is a primary goal of lead optimization. danaher.compatsnap.com

Optimizing ADMET Properties: Ensuring that the compound has appropriate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for its in vivo efficacy and safety. Poor solubility is a common challenge for many drug candidates. e-cam2020.eu

Navigating Intellectual Property: The patent landscape for privileged scaffolds can be crowded, requiring careful design of novel and non-obvious chemical entities.

Cost-Effective Synthesis: Developing a scalable and cost-effective synthetic route is essential for the commercial viability of the final product.

Potential for Lead Compound Development and Analog Design

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of new lead compounds.

Strategies for lead compound development and analog design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzyl and phenyl rings, as well as on the dihydroisoquinolinone core, to understand how these changes affect biological activity. patsnap.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or ADMET properties.

Fragment-Based Drug Discovery: Using small molecular fragments that bind to the target of interest to build up a more potent lead compound.

Computational Modeling: Employing molecular docking and other in silico methods to predict the binding of designed analogs to the target and guide synthetic efforts. danaher.com

The benzyl and phenyl groups of this compound offer significant opportunities for chemical modification. For example, introducing various substituents on these aromatic rings could modulate the compound's electronic and steric properties, potentially leading to enhanced biological activity and improved physicochemical properties. The synthesis of related benzyl-tetrahydroisoquinoline models has demonstrated the feasibility of such modifications. researchgate.netju.edu.jo

Q & A

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy data?

- Methodological Answer : Conduct pharmacokinetic studies (plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability bottlenecks. Use isotopic labeling () for mass balance studies and PET imaging to track tissue distribution. Cross-reference with toxicoinformatics databases to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.